N-(3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-methylphenyl group. Its molecular weight is 415.47 g/mol (calculated based on C₂₂H₁₈N₄OS₂). The methyl groups on both aromatic rings likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-6-8-17(9-7-15)19-13-20-22(23-10-11-26(20)25-19)28-14-21(27)24-18-5-3-4-16(2)12-18/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUHZDWHLPDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to a class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of approximately 398.5 g/mol. The structure features multiple functional groups, which may contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4OS |
| Molecular Weight | 398.5 g/mol |
| Purity | Typically >95% |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results indicated that this compound had an IC50 value of approximately 12.50 µM for SF-268 cells, demonstrating its potential as an effective anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. Notably, pyrazole derivatives have shown inhibitory activity against targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer biology.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play significant roles in inflammatory processes.
Research Findings
A review summarized the anti-inflammatory effects of various pyrazole derivatives, indicating that they could reduce inflammation markers in vitro and in vivo models. This suggests that this compound may also be beneficial in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
